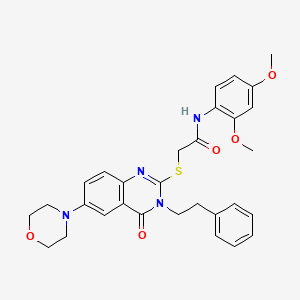

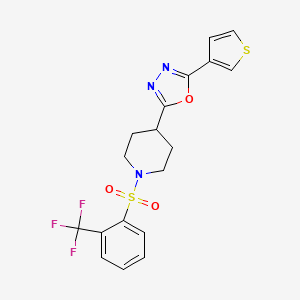

![molecular formula C16H11ClN4OS2 B3006277 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 887206-02-2](/img/structure/B3006277.png)

3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C16H11ClN4OS2 and its molecular weight is 374.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemistry and Biological Activity

The compound 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one belongs to a class of heterocyclic compounds that exhibit a range of biological activities due to their structural diversity. These compounds are of significant interest in the field of medicinal chemistry for their potential therapeutic applications.

Benzothiazole and its derivatives, including compounds structurally related to this compound, are noted for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The unique methine center present in the thiazole ring makes benzothiazole derivatives particularly interesting for the development of new drugs and materials (Bhat & Belagali, 2020).

1,2,4-Triazole derivatives, closely related to the triazole component of the compound , are known for their versatility in chemical modeling, offering a wide range of biologically active derivatives. These compounds have been investigated for their potential in addressing various health conditions due to their significant biological activities, such as antimicrobial, antifungal, and anti-inflammatory effects (Ohloblina, 2022).

The chemical synthesis and transformations of benzothiazole derivatives, including the potential for green chemistry applications, highlight the growing interest in these compounds. New methods of synthesis that are environmentally friendly and cost-effective are being developed, focusing on the use of simple reagents and one-pot procedures. This research is driven by the need for new drugs and materials, showcasing the importance of benzothiazole and its derivatives in both medicinal chemistry and material science (Zhilitskaya, Shainyan, & Yarosh, 2021).

Optoelectronic Applications

In addition to biological activities, derivatives of benzothiazole are also being explored for their applications in optoelectronic materials. The incorporation of benzothiazole and related heterocyclic compounds into π-extended conjugated systems is proving valuable for the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This research underlines the multifaceted applications of benzothiazole derivatives, extending beyond pharmaceuticals into the realm of advanced materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

作用機序

Target of Action

The primary target of this compound is the LasR quorum sensing system in Gram-negative bacteria . This system plays a crucial role in bacterial cell-cell communication, coordinating various behaviors such as biofilm formation and virulence production .

Mode of Action

The compound binds to the active site of the LasR quorum sensing system with a high affinity . This binding inhibits the quorum sensing pathway, disrupting the bacteria’s ability to coordinate their behaviors .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound has shown promising quorum-sensing inhibitory activities at concentrations up to1000 μg mL −1 , suggesting it may have good bioavailability.

Result of Action

The compound’s action results in the inhibition of the LasR quorum sensing system , disrupting the bacteria’s ability to coordinate their behaviors . This can lead to a reduction in biofilm formation and virulence production, potentially making the bacteria more susceptible to the immune system or other treatments .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability Therefore, the compound’s efficacy may vary depending on the nutrient levels in the environment

特性

IUPAC Name |

3-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4OS2/c17-10-4-3-5-11(8-10)21-14(18-19-15(21)23)9-20-12-6-1-2-7-13(12)24-16(20)22/h1-8H,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHFFJHNGIQJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NNC(=S)N3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

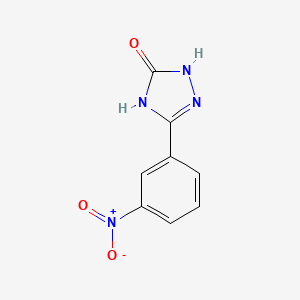

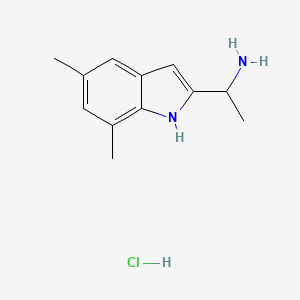

![Spiro[3.5]nonan-5-ylmethanamine hydrochloride](/img/structure/B3006208.png)

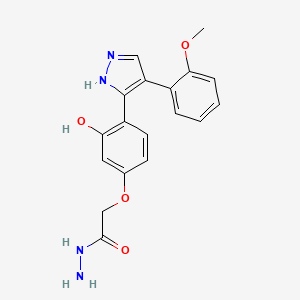

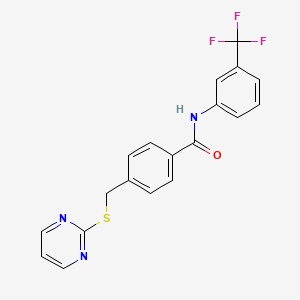

![1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B3006210.png)

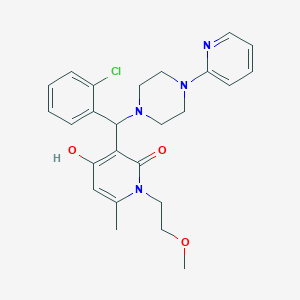

![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3006213.png)

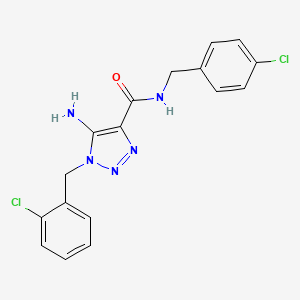

![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)

![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)